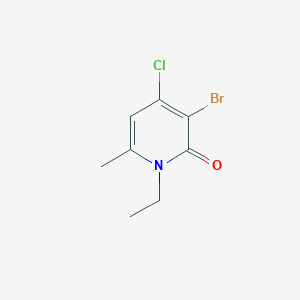
3-Bromo-4-chloro-1-ethyl-6-methylpyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-chloro-1-ethyl-6-methylpyridin-2(1H)-one is a heterocyclic organic compound. It features a pyridinone core substituted with bromine, chlorine, ethyl, and methyl groups. Compounds of this nature are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-1-ethyl-6-methylpyridin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:
Halogenation: Introduction of bromine and chlorine atoms into the pyridinone ring.
Alkylation: Addition of ethyl and methyl groups to the pyridinone core.
Industrial Production Methods
Industrial production methods would likely involve optimizing these synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic or electrophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The pyridinone core can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, substitution reactions might yield various halogenated derivatives, while coupling reactions could produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-Bromo-4-chloro-1-ethyl-6-methylpyridin-2(1H)-one can be used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, compounds with similar structures are often investigated for their potential as pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.
Industry
In industry, such compounds might be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-Bromo-4-chloro-1-ethyl-6-methylpyridin-2(1H)-one would depend on its specific application. For example, if used as a pharmaceutical, it might interact with a particular enzyme or receptor, inhibiting its activity through competitive or non-competitive binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-4-chloro-1-ethyl-6-methylpyridin-2(1H)-one: can be compared with other halogenated pyridinones, such as:
Uniqueness
The unique combination of substituents in this compound might confer specific chemical reactivity or biological activity that distinguishes it from other similar compounds.
Eigenschaften
Molekularformel |
C8H9BrClNO |
|---|---|
Molekulargewicht |
250.52 g/mol |
IUPAC-Name |
3-bromo-4-chloro-1-ethyl-6-methylpyridin-2-one |
InChI |
InChI=1S/C8H9BrClNO/c1-3-11-5(2)4-6(10)7(9)8(11)12/h4H,3H2,1-2H3 |
InChI-Schlüssel |
LHUKNOVZXBTXCS-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=CC(=C(C1=O)Br)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




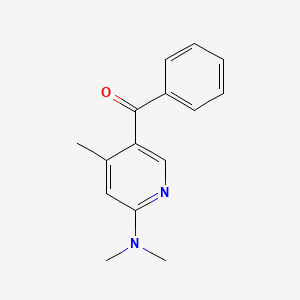
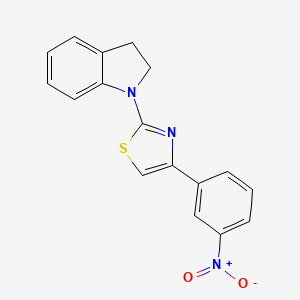

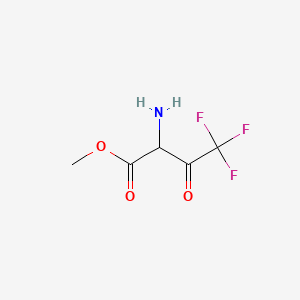

![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13001652.png)
![5,7-Dichloro-N-(m-tolyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B13001658.png)

![3-[(2-Methylpropyl)sulfanyl]azetidine hydrochloride](/img/structure/B13001673.png)
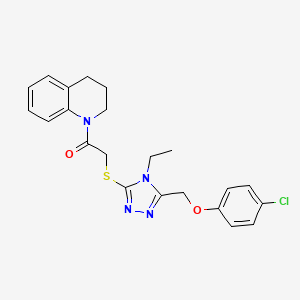
![Methyl 4-(pyridin-2-yl)thieno[3,2-c]pyridine-6-carboxylate](/img/structure/B13001687.png)
![7-Cyanobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13001703.png)
